Crystallographically Confirmed Binding Mode in KRAS–SOS1 Interface vs. 2,5‑Dimethyl Analog
The free base of the target compound (BOQ) was co‑crystallized as fragment hit F4 in the KRAS–SOS1 complex (PDB 6EPP), revealing a defined binding pose in the hydrophobic cleft between KRAS and SOS1 [1]. In contrast, the closer 2,5‑dimethyl analog (CAS 883544‑97‑6) has no publicly deposited co‑crystal structure in this or any other protein–protein interaction system, and its sterically smaller 2,5‑dimethyl substitution would be predicted to leave the hydrophobic sub‑pocket at position 5 unfilled.
| Evidence Dimension | Availability of experimentally determined binding pose in a therapeutically relevant target |
|---|---|
| Target Compound Data | Co‑crystal structure solved at 2.4 Å resolution (PDB 6EPP); fragment soaked at 25 mM |
| Comparator Or Baseline | 4‑Aminomethyl‑2,5‑dimethyl‑furan‑3‑carboxylic acid ethyl ester (CAS 883544‑97‑6): no co‑crystal structure in any PDB entry publicly available |
| Quantified Difference | Target: 1 validated co‑crystal structure; Comparator: 0 validated co‑crystal structures |
| Conditions | X‑ray diffraction; KRAS(G12C)–SOS1 complex; fragment screening campaign by Bayer/Evotec |
Why This Matters
Procurement of a fragment with a crystallographically validated binding pose de‑risks structure‑based lead optimization and justifies the selection over unvalidated analogs.
- [1] Hillig, R.C. et al. (2019) Proc. Natl. Acad. Sci. U.S.A., 116(7), pp. 2551–2560. PDB 6EPP. View Source
